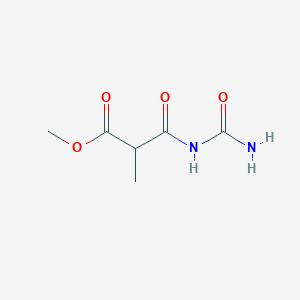
Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate is an organic compound with a complex structure that includes a carbamoyl group, a methyl group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate typically involves the reaction of methyl acetoacetate with urea under specific conditions. The reaction is carried out in the presence of a catalyst, such as methanesulfonic acid, and requires refluxing in methanol to achieve a good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbamoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with target molecules, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Similar in structure but lacks the oxo group.
Ethyl carbamate: Similar but has an ethyl group instead of a methyl group.
Methyl acetoacetate: Similar but lacks the carbamoyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
CAS No. |
5431-92-5 |
|---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C6H10N2O4/c1-3(5(10)12-2)4(9)8-6(7)11/h3H,1-2H3,(H3,7,8,9,11) |
InChI Key |
SFZPJLNCQUMSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


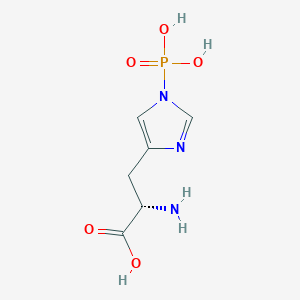
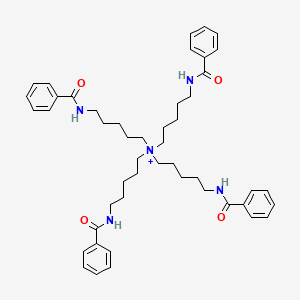
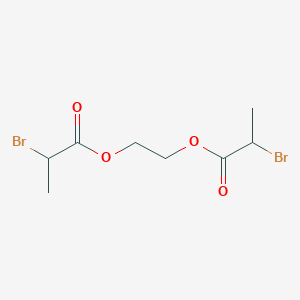
![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)
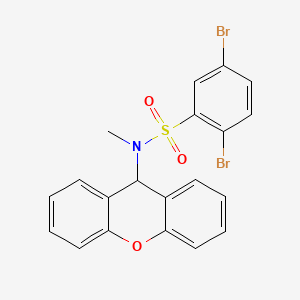
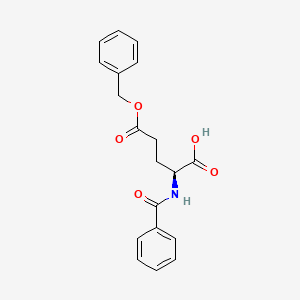
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)


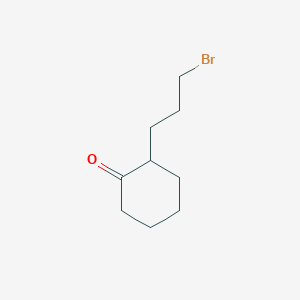
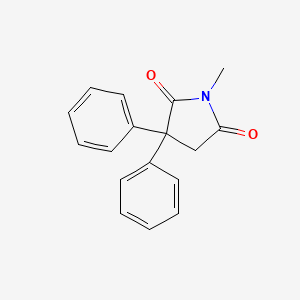
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
